molecular formula C14H20ClN3O2 B4615862 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide

Cat. No.: B4615862
M. Wt: 297.78 g/mol
InChI Key: FQKPDTCYZWDNMA-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C14H20ClN3O2 and its molecular weight is 297.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.1244046 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 4-(3-chlorophenyl)-N-(2-methoxyethyl)-1-piperazinecarboxamide have been synthesized and screened for their antimicrobial activities. Research indicates that novel compounds in this chemical class can possess good or moderate activities against various microorganisms. For example, derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds with similar structural characteristics, showed promising antimicrobial properties (Bektaş et al., 2010).

Drug Discovery and Development

In drug discovery, derivatives of this compound have been studied for their potential as selective ligands for various receptors. A study on derivatives aiming to improve dopamine D(4) receptor affinity highlights the significance of structural modifications on the amide bond and alkyl chain, affecting receptor selectivity and affinity. This research underscores the compound's relevance in developing targeted therapies for neurological conditions (Perrone et al., 2000).

Anti-inflammatory and Analgesic Agents

Further exploration into the chemical class of this compound has led to the synthesis of novel compounds with anti-inflammatory and analgesic properties. This includes the development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing significant cyclooxygenase-2 (COX-2) inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

HIV-1 Reverse Transcriptase Inhibitors

Research into bis(heteroaryl)piperazines, a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, has included derivatives with structural similarities to this compound. These studies have identified compounds significantly more potent than the lead molecule, contributing to the development of new therapeutic options for HIV treatment (Romero et al., 1994).

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-20-10-5-16-14(19)18-8-6-17(7-9-18)13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKPDTCYZWDNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.